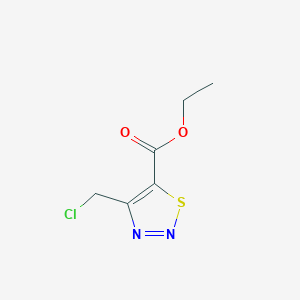

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate

Description

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a chloromethyl group at position 4 and an ethyl ester at position 3. The thiadiazole ring, containing two nitrogen atoms and one sulfur atom, confers unique electronic properties and reactivity. The chloromethyl group (-CH2Cl) enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Notably, the presence of the ester group enables further functionalization via hydrolysis or nucleophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(chloromethyl)thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-4(3-7)8-9-12-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBYNFARGMFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of ethyl 1,2,3-thiadiazole-5-carboxylate with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate has shown potential as a building block for developing new pharmaceuticals. Its derivatives are being investigated for:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens.

- Antifungal and Antiviral Properties : Research has highlighted the compound's effectiveness against fungal infections and certain viral strains .

| Activity Type | Target Organisms/Conditions | Reference |

|---|---|---|

| Antimicrobial | Bacteria (e.g., E. coli) | |

| Antifungal | Fungi (e.g., Candida spp.) | |

| Antiviral | Viruses (e.g., HSV) |

Agriculture

The compound is utilized in the formulation of agrochemicals:

- Fungicides and Herbicides : this compound derivatives are being developed as effective agents against phytopathogenic microorganisms, providing crop protection from diseases .

Material Science

In materials science, this compound is explored for its potential in synthesizing new materials with desirable properties:

- Polymer Synthesis : It can be used as a monomer or additive to enhance the properties of polymers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound against E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Case Study 2: Agricultural Application

Research on the use of this compound as a fungicide demonstrated effective control over powdery mildew in crops like cucumbers. Field trials showed a significant reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

- Structural Difference : The chloromethyl group in the target compound is replaced by a methyl group (-CH3).

- Impact on Reactivity : The methyl group is electron-donating, reducing the electrophilicity of the thiadiazole ring compared to the chloromethyl analog. This limits its utility in nucleophilic substitution reactions.

- Applications : Primarily used as a precursor in organic synthesis, but less reactive in cross-coupling reactions .

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

- Structural Difference: An amino (-NH2) group replaces the chloromethyl substituent at position 4.

- Impact on Reactivity: The electron-rich amino group increases the ring's electron density, enhancing participation in hydrogen bonding and aromatic interactions. This makes it suitable for applications in drug design targeting enzymes or receptors .

- Applications : Valued as a pharmaceutical intermediate, particularly in antimicrobial agents .

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate

- Structural Difference : A phenylsulfonyl (-SO2Ph) group replaces the chloromethyl substituent.

- Impact on Reactivity : The sulfonyl group is strongly electron-withdrawing, increasing the ring's electron deficiency. This enhances stability but reduces electrophilic reactivity compared to the chloromethyl analog.

- Applications : Used in materials science and as a ligand in coordination chemistry due to its rigid structure .

Table 1: Comparison of Thiadiazole Derivatives

| Compound | Substituent (Position 4) | Molecular Weight | Key Applications |

|---|---|---|---|

| Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate | -CH2Cl | 206.65 (calc.) | Pharmaceutical intermediates |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | -CH3 | 172.19 | Organic synthesis precursors |

| Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | -NH2 | 173.19 | Antimicrobial agents |

| Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate | -SO2Ph | 298.34 | Materials science |

Comparison with Heterocyclic Analogs

Thiazole Derivatives (e.g., Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate)

- Structural Difference : Thiazole rings contain one sulfur and one nitrogen atom, unlike the two nitrogens in thiadiazoles.

- Impact on Reactivity: Thiazoles are generally less electron-deficient, reducing their susceptibility to nucleophilic attack.

- Applications : Used in anticancer agents (e.g., derivatives targeting MCF-7 breast cancer cells) .

Pyrimidine Derivatives (e.g., Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- Structural Difference : A saturated tetrahydropyrimidine ring replaces the aromatic thiadiazole.

- Impact on Reactivity : The saturated ring allows for conformational flexibility, while the chloromethyl group participates in hydrogen bonding, influencing crystal packing .

- Applications : Explored in antimetabolite therapies and enzyme inhibition studies .

Triazole Derivatives (e.g., Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

- Structural Difference : Triazoles contain three nitrogen atoms, creating a highly polar scaffold.

- Impact on Reactivity : The 1,2,3-triazole ring participates in click chemistry, enabling modular synthesis. The chlorobenzyl group enhances lipophilicity, improving membrane permeability .

- Applications : Prominent in antiviral and anticancer drug discovery .

Table 2: Comparison of Heterocyclic Analogs

| Compound Type | Heterocycle Core | Key Substituent | Molecular Weight | Applications |

|---|---|---|---|---|

| Thiadiazole | 1,2,3-Thiadiazole | -CH2Cl (position 4) | 206.65 (calc.) | Pharmaceutical intermediates |

| Thiazole | 1,3-Thiazole | -CH2Cl (position 4) | 205.68 (calc.) | Anticancer agents |

| Pyrimidine | Tetrahydropyrimidine | -CH2Cl (position 6) | 313.20 (calc.) | Enzyme inhibitors |

| Triazole | 1,2,3-Triazole | -Cl (benzyl group) | 293.75 (calc.) | Antiviral therapies |

Biological Activity

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound contains a thiadiazole ring structure that contributes to its reactivity and biological efficacy. The presence of the chloromethyl group allows for interactions with various biological targets, making it a valuable compound in drug development and agrochemical formulations.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : Disruption of enzyme activity by modifying active sites.

- Receptor Modulation : Alteration of receptor binding affinities and activities.

- DNA Interaction : Potential interference with nucleic acids, affecting cellular processes.

Antimicrobial Activity

Research has shown that thiadiazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These results indicate promising potential for use in treating infections caused by resistant strains.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown moderate to high cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 8 |

| HeLa (cervical cancer) | 12 |

The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance anticancer activity.

Other Biological Activities

Thiadiazoles are also recognized for their anti-inflammatory and neuroprotective effects. This compound has been investigated for:

- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines in vitro.

- Neuroprotective Properties : Potential benefits in models of neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by Alam et al. (2020) demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.

- Cytotoxicity Against Cancer Cells : Research by Muthusamy et al. (2022) explored the anticancer properties of this compound against HeLa cells and found that it induced apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : A recent study indicated that derivatives containing the thiadiazole moiety could protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodology : Cyclization reactions involving thiosemicarbazide derivatives or condensation of chloromethyl precursors with thioureas are typical. For example, refluxing thiobenzamide with dichloroacetone in ethanol can yield analogous thiazole derivatives (modified for thiadiazoles) . Optimization includes adjusting solvents (e.g., ethanol, DMF), temperature (70–100°C), and catalysts (e.g., p-toluenesulfonic acid). Purity is enhanced via recrystallization or column chromatography.

Q. How can X-ray crystallography determine the molecular structure and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, inversion dimers linked via N–H···O hydrogen bonds (R22(8) motifs) are observed in similar thiadiazole carboxylates . Refinement software (SHELXL) and thermal displacement parameters ensure accuracy. Disorder in terminal ethyl groups, as seen in related structures, requires occupancy ratio modeling .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

- Methodology : Use 1H/13C NMR to confirm the chloromethyl (–CH2Cl, δ ~4.5 ppm) and ester (–COOEt, δ ~1.3 ppm for CH3) groups. IR identifies C=O (ester, ~1700 cm⁻¹) and thiadiazole ring vibrations. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]+). Discrepancies in splitting patterns are resolved via 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. How does the chloromethyl substituent influence reactivity in nucleophilic substitution reactions?

- Methodology : The chloromethyl group acts as an electrophilic site for SN2 reactions. For example, substitution with amines or thiols under basic conditions (e.g., K2CO3 in acetonitrile) yields functionalized derivatives. Computational studies (DFT) quantify leaving-group ability (Cl–) and transition-state energies . TDAE-mediated reactions with carbonyl derivatives, as in imidazole analogs, demonstrate regioselectivity .

Q. What computational methods are suitable for studying electronic properties and reactivity of the chloromethyl group?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier orbitals (HOMO/LUMO) to predict electrophilicity. For example, LUMO localization on the chloromethyl carbon indicates susceptibility to nucleophilic attack. Solvent effects (PCM model) and charge distribution maps further clarify reactivity .

Q. How can researchers address inconsistencies in reported synthetic yields or byproduct formation?

- Methodology : Reproduce reactions under controlled conditions (inert atmosphere, standardized reagents). Byproducts are identified via HPLC or GC-MS. For instance, incomplete cyclization may yield open-chain intermediates, detectable via LC-MS . Statistical design (DoE) optimizes parameters like stoichiometry and heating time.

Q. What in silico approaches predict the biological activity of this thiadiazole derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.